

Synthesis of 2-chloro-N-phenylbenzamide: An Application Note and Protocol

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Compound of Interest

Compound Name: 2-chloro-N-phenylbenzamide

Cat. No.: B1346093

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This document provides a comprehensive guide for the synthesis of **2-chloro-N-phenylbenzamide**, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. The detailed protocol outlines the synthesis from readily available starting materials, 2-chlorobenzoyl chloride and aniline.

Data Presentation

A summary of the key quantitative data for the synthesis of **2-chloro-N-phenylbenzamide** is presented in the table below. This includes reaction conditions and physicochemical properties of the final product.

Parameter	Value	Reference
Reactants		
2-Chlorobenzoyl Chloride	1.0 equivalent	[1]
Aniline	1.0 equivalent	[1]
Solvent	Toluene or Dichloromethane	[1][2]
Base (optional)	Triethylamine or Pyridine	[2][3]
Reaction Conditions		
Temperature	0 °C to reflux	[1][2][3]
Reaction Time	1 - 12 hours	[1][2]
Product Profile		
Molecular Formula	C ₁₃ H ₁₀ ClNO	[4]
Molecular Weight	231.68 g/mol	[4]
Melting Point	114 °C	[4]
Appearance	Solid	[4]
Spectroscopic Data		
¹ H NMR (400 MHz, d ₆ -DMSO)	δ [ppm] = 10.51 (s, 1H), 7.78 – 7.68 (m, 2H), 7.62 – 7.41 (m, 4H), 7.35 (t, J = 7.9 Hz, 2H), 7.11 (t, J = 7.4 Hz, 1H)	[5]
¹³ C NMR (100 MHz, d ₆ -DMSO)	δ [ppm] = 165.4, 138.8, 134.9, 131.5, 130.8, 129.8, 129.2, 128.9, 127.5, 124.3, 120.7	[5]

Experimental Protocol

The synthesis of **2-chloro-N-phenylbenzamide** is achieved through the acylation of aniline with 2-chlorobenzoyl chloride. The following protocol is a detailed methodology for this preparation.

Materials:

- 2-Chlorobenzoyl chloride
- Aniline
- Toluene (anhydrous)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Stirring apparatus (magnetic stirrer and stir bar)
- Heating mantle
- Buchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 equivalent) in anhydrous toluene.
- **Addition of Acylating Agent:** To the stirred solution of aniline, add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous toluene dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain stirring for 1 hour.^[1] The formation of a white precipitate should be observed.^[1]
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Buchner funnel.^[1]
- **Purification:** Wash the collected solid several times with ethanol to remove any unreacted starting materials and impurities.^[1]

- Drying: Dry the purified product in a vacuum oven to obtain **2-chloro-N-phenylbenzamide**.

Alternative Procedure using a Base:

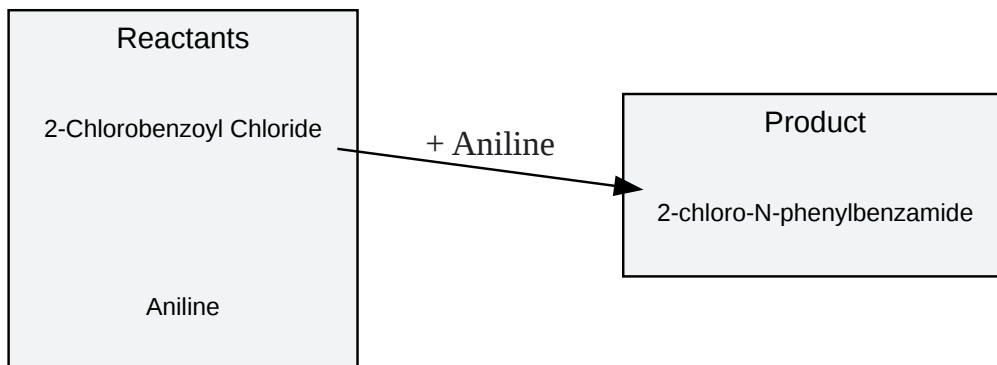
In an alternative approach, particularly if using a less reactive amine or to scavenge the HCl byproduct, a non-nucleophilic base can be employed.

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.[2]
- Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.[2][3]
- Addition of Acylating Agent: Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.[2]
- Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
- Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product can be further purified by recrystallization or column chromatography.

Visualizations

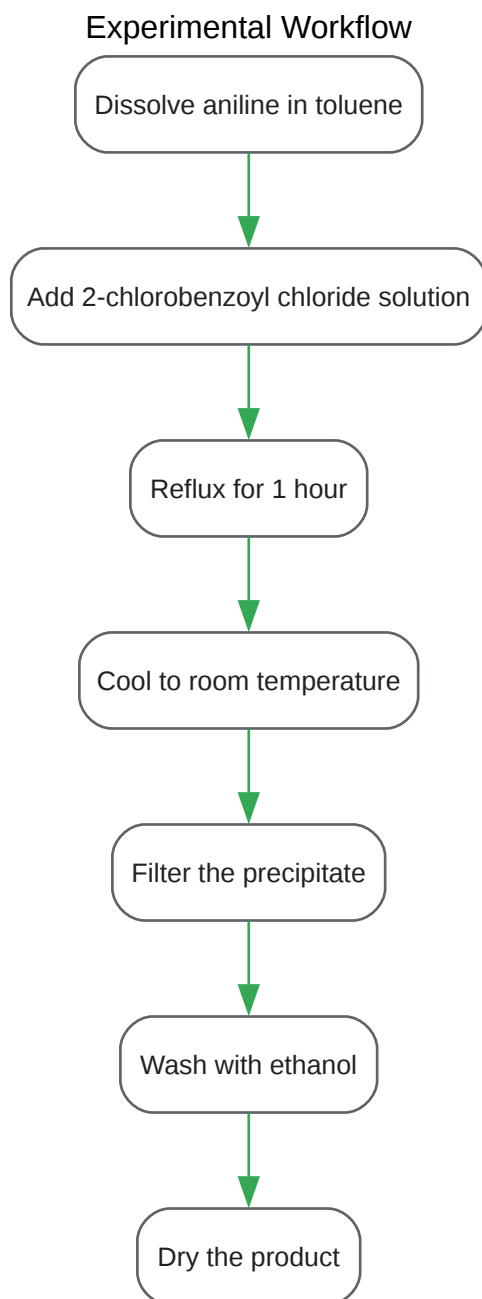
Reaction Scheme:

Reaction Scheme for the Synthesis of 2-chloro-N-phenylbenzamide

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Caption: Synthesis of **2-chloro-N-phenylbenzamide** from 2-chlorobenzoyl chloride and aniline.

Experimental Workflow:



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Caption: Step-by-step workflow for the synthesis of **2-chloro-N-phenylbenzamide**.

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References

- 1. 2-Chloro-4-fluoro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-CHLOROBENZANILIDE | 6833-13-2 [chemicalbook.com]
- 5. rsc.org [rsc.org]
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